molecular formula C10H20N2O2 B179617 tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate CAS No. 130369-10-7

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Cat. No. B179617
CAS RN: 130369-10-7
M. Wt: 200.28 g/mol
InChI Key: ACDLXPYQWYTZLE-UHFFFAOYSA-N
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Description

Tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (TBCC) is an organic compound used as a reagent in organic synthesis. It is a versatile molecule that has been used in a number of different applications, from drug synthesis to laboratory experiments. TBCC has a wide range of properties that make it suitable for a variety of uses.

Scientific Research Applications

Enantioselective Synthesis

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has shown its importance in the enantioselective synthesis of analogues of 2′-deoxyribonucleotides. This is particularly relevant in the synthesis of carbocyclic analogues (Ober et al., 2004).

Stereoselective Synthesis

The compound has been utilized in the stereoselective synthesis of factor Xa inhibitors. An efficient route for its preparation from simpler compounds and the control of stereochemistry at key centers has been described, showcasing its versatility in chemical synthesis (Wang et al., 2017).

Metalation and Alkylation

Research has explored its ability to undergo metalation between nitrogen and silicon, leading to the efficient preparation of α-functionalized α-amino silanes. This highlights its utility in organosilicon chemistry (Sieburth et al., 1996).

CO2 Fixation

In a unique application, tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate has been employed in the cyclizative atmospheric CO2 fixation process, demonstrating its potential in environmental chemistry applications (Takeda et al., 2012).

Diels-Alder Reactions

This compound has been used in the preparation and Diels-Alder reaction of various substituted furans, further highlighting its role in facilitating important organic reactions (Padwa et al., 2003).

Cancer Drug Intermediate

It also serves as a key intermediate in the synthesis of anti-cancer drugs, emphasizing its importance in medicinal chemistry (Hao, 2011).

Photocatalysis

The compound has been used in photoredox-catalyzed amination reactions, establishing a new pathway for assembling a range of chemical structures under mild conditions (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLXPYQWYTZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599998
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

CAS RN

130369-10-7
Record name tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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